Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the cyclocondensation of 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione . The reaction is carried out in acetic acid, which facilitates the formation of the desired pyrazolo[1,5-a]pyrimidine ring system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated reagents are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinase 2 (CDK2).
Material Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Biological Research: It serves as a probe for studying intracellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves the inhibition of CDK2, a key enzyme in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
- 2-Cyclopropyl-5-(1,3-thiazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of a cyclopropyl group and a trifluoromethyl group in methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate contributes to its distinct properties and potential as a therapeutic agent .
Properties
Molecular Formula |
C12H10F3N3O2 |
---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H10F3N3O2/c1-20-11(19)8-4-9(12(13,14)15)18-10(16-8)5-7(17-18)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
IYZQOMAOIDJEIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
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